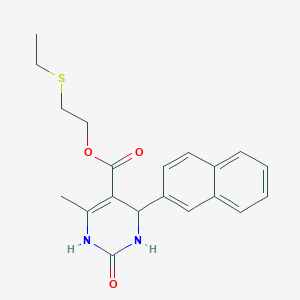![molecular formula C16H12ClN3O2 B11090882 N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide](/img/structure/B11090882.png)
N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide typically involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol. The progress of the reaction is monitored using thin-layer chromatography (TLC), and the final product is obtained through vacuum distillation .
Chemical Reactions Analysis
N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors, including those involved in the biosynthesis of bacterial lipids and cancer cell proliferation. This binding inhibits the activity of these receptors, leading to the suppression of microbial growth and cancer cell proliferation .
Comparison with Similar Compounds
N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide is unique due to its specific indole-based structure, which imparts distinct biological activities. Similar compounds include:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-phenylacetamide sulphonamides: These compounds exhibit analgesic and anti-inflammatory activities.
Properties
Molecular Formula |
C16H12ClN3O2 |
|---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-[2-chloro-4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]acetamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-9(21)18-14-7-6-10(8-12(14)17)19-15-11-4-2-3-5-13(11)20-16(15)22/h2-8H,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
BTSVDAJCORIJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N=C2C3=CC=CC=C3NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


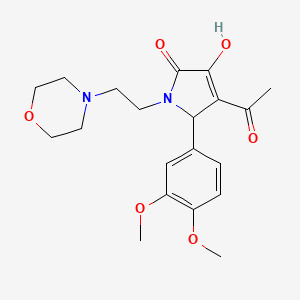
![4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11090804.png)
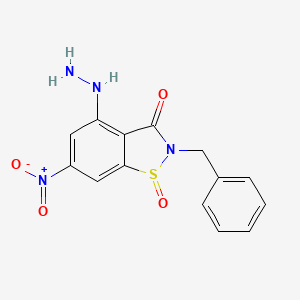
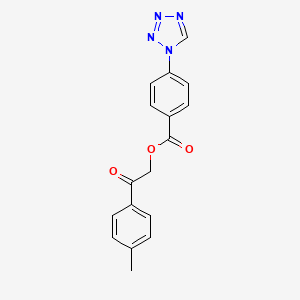
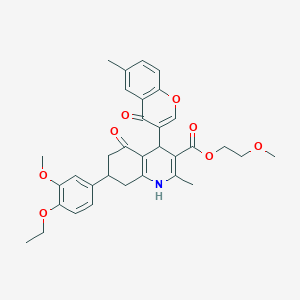
![1-{(E)-[6-(diphenylmethylidene)cyclohexa-2,4-dien-1-ylidene]methyl}-4-methoxybenzene](/img/structure/B11090832.png)
![3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11090842.png)
![(6-Bromo-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11090843.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B11090853.png)
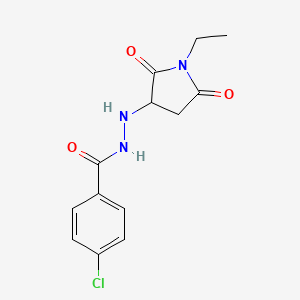
![ethyl 4-{[(2Z)-6-[(3-chlorophenyl)carbamoyl]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11090872.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11090876.png)
![((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid](/img/structure/B11090881.png)
